
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a benzyloxy group, a fluorophenyl group, and a dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced using benzyl bromide and a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized using a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoate ester.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzoate ester and corresponding alcohol.
Reduction: Hydroxylated dihydropyridine derivative.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cardiovascular diseases and neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and fluorophenyl groups can enhance the compound’s binding affinity and selectivity for these targets. The dihydropyridine ring can participate in redox reactions, which may be crucial for its biological activity.
類似化合物との比較
Similar Compounds
Ethyl 6-(2-(benzyloxy)-phenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but lacks the fluorine atom.
Ethyl 6-(2-(benzyloxy)-6-chlorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a unique and valuable compound for research and development.
特性
分子式 |
C24H24FNO5 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
ethyl 6-(2-fluoro-6-phenylmethoxyphenyl)-4-hydroxy-2-oxo-1-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C24H24FNO5/c1-4-30-24(29)22-19(27)13-18(26(15(2)3)23(22)28)21-17(25)11-8-12-20(21)31-14-16-9-6-5-7-10-16/h5-13,15,27H,4,14H2,1-3H3 |
InChIキー |
DZRXBGZTYCVARW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(N(C1=O)C(C)C)C2=C(C=CC=C2F)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


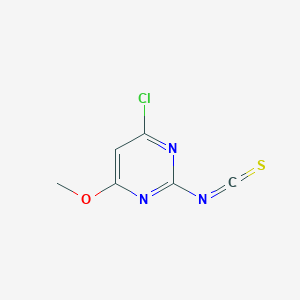
![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
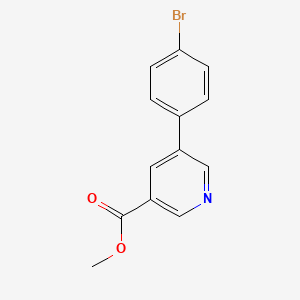

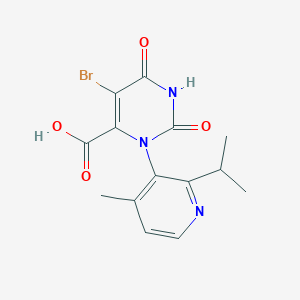
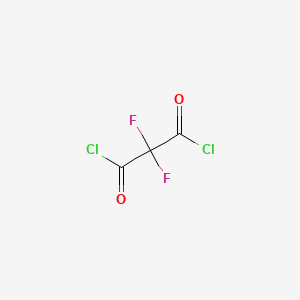
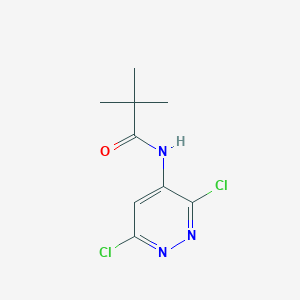
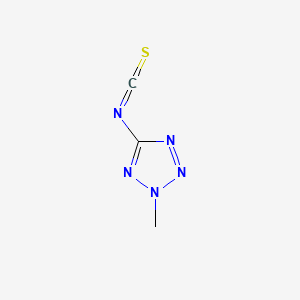
![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13698942.png)
![N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13698944.png)
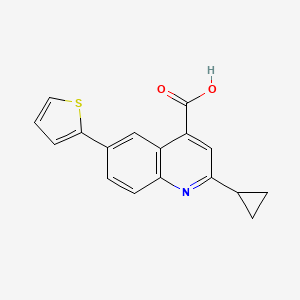

![1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene](/img/structure/B13698970.png)
![3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13698972.png)
